

Mass Spectrometry Analysis of 4-Methyl-1-penten-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-1-penten-3-OL

Cat. No.: B1294646

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **4-Methyl-1-penten-3-ol**, a volatile organic compound of interest in various fields of chemical research. This document outlines the characteristic fragmentation patterns observed under electron ionization (EI), presents a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and includes visual representations of the fragmentation pathway and a standard analytical workflow.

Introduction to 4-Methyl-1-penten-3-ol

4-Methyl-1-penten-3-ol (C₆H₁₂O, Molar Mass: 100.16 g/mol) is a secondary allylic alcohol.[1][2][3][4] Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, dictates its characteristic behavior in mass spectrometry, leading to specific and predictable fragmentation patterns. Understanding these patterns is crucial for its identification and quantification in complex matrices.

Electron Ionization Mass Spectrometry Data

The mass spectrum of **4-Methyl-1-penten-3-ol** obtained by electron ionization (EI) is characterized by a series of fragment ions. The molecular ion peak (M⁺) at m/z 100 is often weak or absent due to the facile fragmentation of alcohols.[5][6][7][8][9] The base peak, which is the most intense peak in the spectrum, along with other significant fragments, provides the structural fingerprint of the molecule.

Quantitative Data Summary

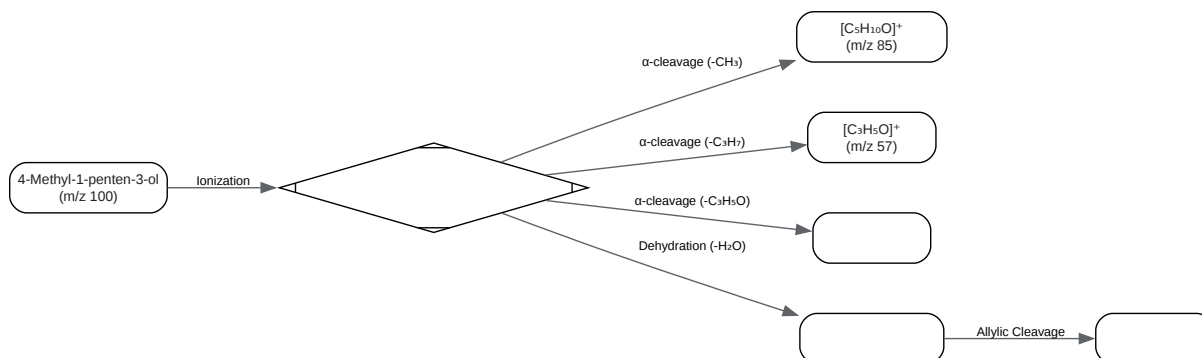
The prominent ions observed in the electron ionization mass spectrum of **4-Methyl-1-penten-3-ol** are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)[\[4\]](#)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
|----------------------------|------------------------|------------------------------------------------------|
| 41 | 100.0 | $[C_3H_5]^+$ (Allyl cation) |
| 43 | 85.5 | $[C_3H_7]^+$ (Isopropyl cation) |
| 57 | 82.2 | $[C_4H_9]^+$ (tert-Butyl cation) / $[M - C_2H_3O]^+$ |
| 85 | 45.1 | $[M - CH_3]^+$ |
| 55 | 38.0 | $[C_4H_7]^+$ |
| 67 | 35.4 | $[C_5H_7]^+$ |
| 82 | 22.7 | $[M - H_2O]^+$ |
| 100 | < 5 | $[C_6H_{12}O]^+$ (Molecular Ion) |

Fragmentation Pathway

The fragmentation of **4-Methyl-1-penten-3-ol** in an electron ionization source is primarily driven by the stability of the resulting carbocations. The main fragmentation mechanisms for alcohols are alpha-cleavage and dehydration (loss of water).[\[2\]](#)[\[5\]](#)[\[6\]](#)

The proposed fragmentation pathway is illustrated in the diagram below. The initial ionization event forms the molecular ion, which then undergoes fragmentation through several key pathways.



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Caption: Proposed mass fragmentation pathway of **4-Methyl-1-penten-3-ol**.

Experimental Protocol: GC-MS Analysis

The following is a detailed protocol for the analysis of **4-Methyl-1-penten-3-ol** using gas chromatography-mass spectrometry (GC-MS). This method is suitable for the separation and identification of this compound in a volatile organic mixture.

4.1. Instrumentation

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent non-polar column.

4.2. Reagents and Standards

- Helium (carrier gas), 99.999% purity
- **4-Methyl-1-penten-3-ol** standard

- Solvent (e.g., methanol or dichloromethane, GC grade)

4.3. GC Conditions

- Injector Temperature: 250 °C
- Injection Mode: Split (split ratio 50:1)
- Injection Volume: 1 µL
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min (constant flow)
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 200 °C
 - Hold: 5 minutes at 200 °C

4.4. MS Conditions

- Ion Source: Electron Ionization (EI)
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Electron Energy: 70 eV
- Mass Range: m/z 35-350
- Solvent Delay: 3 minutes

4.5. Sample Preparation

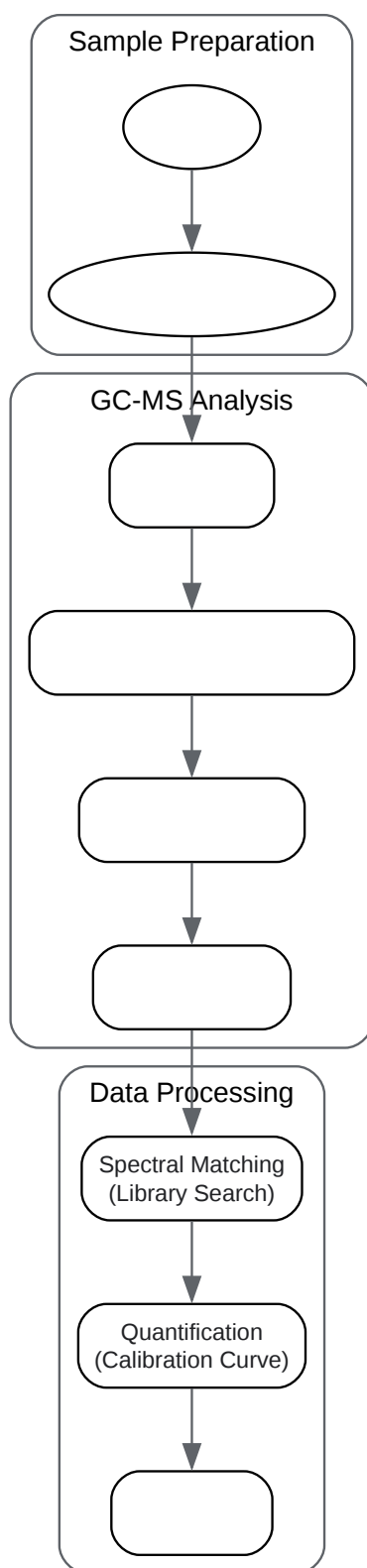
- Prepare a stock solution of **4-Methyl-1-penten-3-ol** (e.g., 1000 µg/mL) in the chosen solvent.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- For unknown samples, dissolve a known quantity in the solvent. If the sample is in a complex matrix, sample preparation techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.[\[10\]](#)

4.6. Data Analysis

- Identify the peak corresponding to **4-Methyl-1-penten-3-ol** by its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).
- Quantify the analyte using a calibration curve generated from the prepared standards.

Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is depicted in the following diagram.



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Caption: Standard workflow for GC-MS analysis of **4-Methyl-1-penten-3-ol**.

Conclusion

The mass spectrometric analysis of **4-Methyl-1-penten-3-ol** provides distinct and interpretable data that is highly valuable for its identification and quantification. The fragmentation is dominated by alpha-cleavage and dehydration, leading to a characteristic mass spectrum. The provided GC-MS protocol offers a robust method for the analysis of this compound in various research and development settings. This guide serves as a foundational resource for scientists and professionals working with this and structurally related volatile compounds.

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